Lipophilicity (LogP) Drives Differential Membrane Partitioning and Bioavailability
Undecyl 3-aminobut-2-enoate exhibits an experimentally determined LogP of 4.62, which is substantially higher than that of short-chain 3-aminocrotonate esters. For comparison, the methyl ester has a reported LogP ranging from -0.14 to 0.6, and the ethyl ester has a LogP of approximately 1.11 . This 3.5-4.8 log unit difference indicates that the undecyl ester is approximately 3,000-60,000 times more lipophilic than its shorter-chain counterparts, profoundly affecting its distribution into lipid membranes and nonpolar environments.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.62 |
| Comparator Or Baseline | Methyl 3-aminocrotonate (LogP ≈ 0.6) and Ethyl 3-aminocrotonate (LogP ≈ 1.11) |
| Quantified Difference | ΔLogP = 3.5-4.0; ~3,000-60,000x higher lipophilicity |
| Conditions | Calculated and experimentally determined LogP values from authoritative chemical databases |
Why This Matters
For applications requiring membrane penetration, lipid-based formulations, or partitioning into nonpolar phases (e.g., antimicrobial assays, lipid oxidation studies), the undecyl ester provides a distinct advantage over water-soluble short-chain esters.
